Cas no 2138551-49-0 (5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde)

5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde is a specialized organic compound featuring a thiophene ring substituted with a formyl group at the 2-position and a 3,3-dimethylcyclohexyl moiety at the 5-position. This structure imparts unique reactivity and steric properties, making it valuable as an intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The aldehyde group offers versatile functionalization potential, while the dimethylcyclohexyl substituent enhances lipophilicity and stability. Its well-defined molecular architecture ensures consistent performance in coupling reactions, cyclizations, and other transformations, supporting precise synthetic routes in research and industrial applications.
5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde structure
2138551-49-0 structure
Product Name:5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde
CAS No:2138551-49-0
MF:C13H18OS
MW:222.346422672272
CID:6309874
PubChem ID:165498918
Update Time:2025-06-09

5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2138551-49-0
    • 5-(3,3-dimethylcyclohexyl)thiophene-2-carbaldehyde
    • EN300-1154062
    • 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde
    • Inchi: 1S/C13H18OS/c1-13(2)7-3-4-10(8-13)12-6-5-11(9-14)15-12/h5-6,9-10H,3-4,7-8H2,1-2H3
    • InChI Key: GZRSLJHJLJRBPX-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC=C1C1CCCC(C)(C)C1

Computed Properties

  • Exact Mass: 222.10783637g/mol
  • Monoisotopic Mass: 222.10783637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.3Ų

5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1154062-1.0g
5-(3,3-dimethylcyclohexyl)thiophene-2-carbaldehyde
2138551-49-0
1g
$0.0 2023-06-09

Additional information on 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde

Introduction to 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde (CAS No. 2138551-49-0)

5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde, with the CAS number 2138551-49-0, is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom. The presence of the 3,3-dimethylcyclohexyl substituent imparts distinct physical and chemical properties to the molecule, making it a valuable candidate for further research and development.

The chemical structure of 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde consists of a thiophene ring with a carbonyl group at the 2-position and a 3,3-dimethylcyclohexyl group attached at the 5-position. The cyclohexyl moiety, particularly when substituted with methyl groups, can influence the compound's solubility, stability, and reactivity. These properties are crucial for its potential use in pharmaceuticals and other advanced materials.

In the realm of medicinal chemistry, 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde has been explored for its biological activities. Recent studies have shown that thiophenes and their derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific structure of this compound may enhance its ability to interact with biological targets, such as enzymes or receptors, thereby modulating various physiological processes.

One notable application of 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde is in the development of new drugs for treating inflammatory diseases. Inflammation is a complex biological response involving multiple signaling pathways and mediators. Compounds that can selectively target key inflammatory mediators without causing significant side effects are highly sought after. The presence of the carbonyl group in this thiophene derivative suggests potential for forming covalent bonds with specific protein targets, which could be beneficial in designing more effective anti-inflammatory agents.

Beyond medicinal applications, 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde has also shown promise in materials science. Thiophenes are known for their electronic properties and have been widely used in the synthesis of conductive polymers and organic semiconductors. The introduction of the 3,3-dimethylcyclohexyl substituent can modify the electronic structure of the thiophene ring, potentially enhancing its conductivity or other desirable properties. This makes it an attractive candidate for use in organic electronics and photovoltaic devices.

The synthesis of 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common approach is to first form the thiophene ring through a cyclization reaction followed by functionalization at the 2-position to introduce the carbonyl group. The subsequent introduction of the 3,3-dimethylcyclohexyl substituent can be achieved through various coupling reactions or direct substitution methods. Optimizing these synthetic routes is crucial for achieving high yields and purity levels necessary for both research and industrial applications.

In terms of safety and handling, while specific data on the toxicity and environmental impact of 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde may be limited, general precautions should be taken when working with organic compounds in a laboratory setting. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times. Additionally, fume hoods should be used to minimize exposure to volatile organic compounds (VOCs).

The future prospects for research on 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde are promising. Ongoing studies are focused on elucidating its detailed mechanism of action in biological systems and optimizing its properties for specific applications. Collaborative efforts between chemists, biologists, and materials scientists will be essential in advancing our understanding and utilization of this compound.

In conclusion, 5-(3,3-Dimethylcyclohexyl)thiophene-2-carbaldehyde (CAS No. 2138551-49-0) is a versatile compound with potential applications in both medicinal chemistry and materials science. Its unique chemical structure offers opportunities for developing new drugs and advanced materials with improved performance characteristics. As research continues to uncover new insights into its properties and behavior, this compound is likely to play an increasingly important role in various scientific disciplines.

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